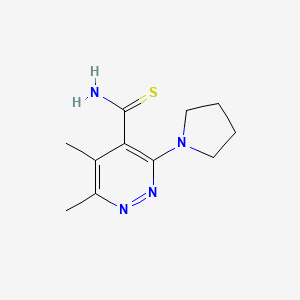

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide

Description

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.34 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with dimethyl groups at positions 5 and 6, a pyrrolidinyl group at position 3, and a carbothioamide group at position 4 . It is primarily used in research and development settings.

Properties

IUPAC Name |

5,6-dimethyl-3-pyrrolidin-1-ylpyridazine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4S/c1-7-8(2)13-14-11(9(7)10(12)16)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSINLDNCYKOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=C1C(=S)N)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide typically involves the reaction of a pyridazine derivative with a pyrrolidine and a thiocarbonyl compound . One common method includes the following steps:

Starting Material: The synthesis begins with a pyridazine derivative, such as 5,6-dimethylpyridazine.

Reaction with Pyrrolidine: The pyridazine derivative is reacted with pyrrolidine under controlled conditions to introduce the pyrrolidinyl group at position 3.

Introduction of Carbothioamide Group: The intermediate product is then reacted with a thiocarbonyl compound, such as carbon disulfide (CS2), in the presence of a base like potassium hydroxide (KOH) to form the carbothioamide group at position 4.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Substitution: The pyridazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various

Biological Activity

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carbothioamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N4S

- Molecular Weight : 236.34 g/mol

- CAS Number : 1249465-16-4

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : Reaction begins with a pyridazine derivative (e.g., 5,6-dimethylpyridazine).

- Pyrrolidine Reaction : The pyridazine derivative is reacted with pyrrolidine to introduce the pyrrolidinyl group.

- Carbothioamide Formation : The intermediate product is then treated with a thiocarbonyl compound (like carbon disulfide) in the presence of a base (e.g., potassium hydroxide) to form the carbothioamide group at position 4.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. A notable investigation focused on a series of 3,6-disubstituted pyridazines, which demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer).

- Mechanism of Action : The compounds induced cell cycle arrest and apoptosis in treated cells. For instance, specific derivatives led to a notable increase in the G2/M phase population and sub-G1 phase, indicating apoptosis induction .

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 11l | 43.8 | MDA-MB-231 | CDK2 inhibition |

| 11m | 20.1 | T-47D | Apoptosis induction |

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of similar pyridazine derivatives. Although specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against bacterial and yeast strains .

Case Studies

-

Study on Pyridazine Derivatives :

- A recent study synthesized various pyridazine derivatives and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines while sparing non-tumorigenic cells .

- The study also utilized flow cytometry to analyze apoptosis markers, revealing that treatment with specific compounds significantly increased both early and late apoptotic phases in cancer cells.

- In Silico Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.